molecular formula C10H16N3O8P B14440344 5'-O-(Phosphonomethyl)cytidine CAS No. 77032-39-4

5'-O-(Phosphonomethyl)cytidine

Cat. No.: B14440344
CAS No.: 77032-39-4
M. Wt: 337.22 g/mol
InChI Key: HBXMYMZRKNTEAN-ZOQUXTDFSA-N
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Description

5’-O-(Phosphonomethyl)cytidine: is a modified nucleoside derivative of cytidine, where a phosphonomethyl group is attached to the 5’ position of the ribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Phosphonomethyl)cytidine typically involves the reaction of cytidine with a phosphonomethylating agent. One common method includes the use of diethyl p-toluenesulfonyloxymethanephosphonate in dimethylformamide, followed by hydrogenolytic removal of protecting groups . Another approach involves the use of a carboxylethoxy linker for PEG-supported synthesis, which simplifies purification and avoids by-product formation .

Industrial Production Methods: While specific industrial production methods for 5’-O-(Phosphonomethyl)cytidine are not extensively documented, the general principles of large-scale nucleotide synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable protecting group strategies, and employing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 5’-O-(Phosphonomethyl)cytidine can undergo various chemical reactions, including:

    Substitution Reactions: The phosphonomethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cytidine and phosphonomethyl derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are typically the substituted nucleoside derivatives.

    Hydrolysis: The primary products are cytidine and phosphonomethyl derivatives.

Scientific Research Applications

5’-O-(Phosphonomethyl)cytidine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5’-O-(Phosphonomethyl)cytidine is unique due to its phosphonomethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit specific enzymes, making it a valuable tool in medicinal chemistry and therapeutic applications .

Properties

CAS No.

77032-39-4

Molecular Formula

C10H16N3O8P

Molecular Weight

337.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid

InChI

InChI=1S/C10H16N3O8P/c11-6-1-2-13(10(16)12-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H2,11,12,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1

InChI Key

HBXMYMZRKNTEAN-ZOQUXTDFSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCP(=O)(O)O)O)O

Origin of Product

United States

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